Ethanethiol vs Methanethiol Chain: Even-Odd Parity Governs Self-Assembled Monolayer Packing Density on Au(111)
A scanning tunneling microscopy (STM) study by Noh (2008) systematically compared aromatic thiols with varying methylene spacer lengths on Au(111). Benzeneethanethiol (even unit, n=2) formed ordered SAMs exhibiting lower-density line structures, whereas benzenemethanethiol (odd unit, n=1) produced ordered SAMs with higher packing density domains [1]. Because 2-(4-methoxy-3-methylphenyl)ethanethiol belongs to the even-unit ethanethiol class, it is predicted to generate the lower-density SAM morphology, while the closest chain-length analog (4-methoxy-3-methylphenyl)methanethiol (CAS 1267390-86-2) would yield the higher-density packing characteristic of odd-unit benzyl mercaptans. No comparable STM data are available for the methanethiol analog.
| Evidence Dimension | SAM packing morphology on Au(111) as a function of methylene spacer parity |
|---|---|
| Target Compound Data | Predicted lower-density line structure (even-unit ethanethiol class) |
| Comparator Or Baseline | Benzeneethanethiol (n=2): ordered SAMs with lower-density line structures. Benzenemethanethiol (n=1): ordered SAMs with higher packing density domains |
| Quantified Difference | Qualitative but reproducible morphological inversion: even-unit → lower-density line structures; odd-unit → higher-density domains |
| Conditions | STM imaging of aromatic thiol SAMs formed on Au(111) single-crystal surfaces (Noh, 2008) |
Why This Matters
For researchers fabricating molecular junctions or electrochemical sensors, the chain parity determines monolayer order and electron-transfer efficiency, making the ethanethiol homolog the required choice when lower-density line-structure SAMs are desired.
- [1] Noh, J. (2008). Structural Effects on the Formation of Self-assembled Monolayers by Aromatic Thiols on Au(111). Korean Chemical Society 102nd Meeting. Hanyang University ScholarWorks. https://scholarworks.bwise.kr/hanyang/handle/2021.sw.hanyang/63611 View Source
